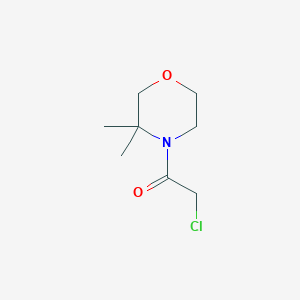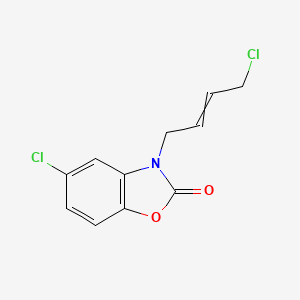
5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with the molecular formula C11H9Cl2NO2 It is known for its unique structure, which includes a benzoxazole ring fused with a chlorobutene side chain
準備方法
The synthesis of 5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-aminophenol and 4-chlorobut-2-en-1-ol.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid.
Synthetic Route: The synthetic route generally involves the formation of an intermediate compound through a condensation reaction, followed by cyclization to form the benzoxazole ring.
Industrial Production: Industrial production methods may involve large-scale batch reactors, continuous flow reactors, and purification techniques like recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or altered ring structures.
科学的研究の応用
5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation, depending on the specific biological context.
類似化合物との比較
5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one can be compared with other similar compounds, such as:
Similar Compounds: Examples include 5-chloro-2-aminophenol, 4-chlorobut-2-en-1-ol, and other benzoxazole derivatives.
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H9Cl2NO2 |
|---|---|
分子量 |
258.10 g/mol |
IUPAC名 |
5-chloro-3-(4-chlorobut-2-enyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H9Cl2NO2/c12-5-1-2-6-14-9-7-8(13)3-4-10(9)16-11(14)15/h1-4,7H,5-6H2 |
InChIキー |
NIQOWRSTPLWVCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CC=CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


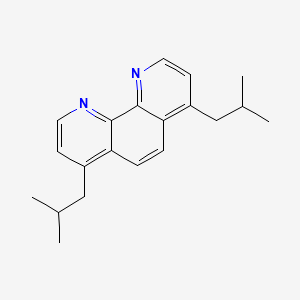
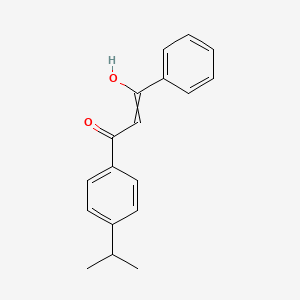
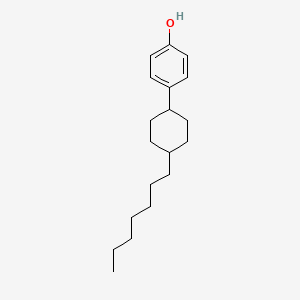
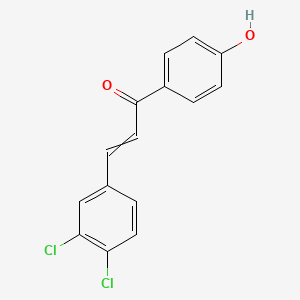
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724612.png)
![2-(1H-pyrrol-1-yl)-N'-[(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11724621.png)

![3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724631.png)


![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B11724646.png)
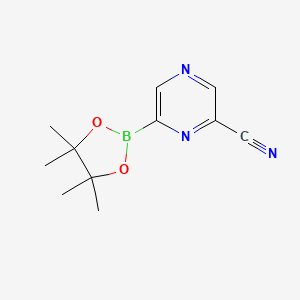
![2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one](/img/structure/B11724653.png)
